N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-methyl-1H-benzimidazol-5-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced amine derivatives.
Substitution: Substituted Schiff base derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, thereby affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is unique due to its specific structural features, such as the presence of the ethoxy group and the benzimidazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(1-methylbenzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C17H17N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-12H,3H2,1-2H3 |
InChI Key |
DRSJTWDAUCQWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N(C=N3)C |
Origin of Product |
United States |
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